Tetrakis(3-phenylpropyl)silane

Description

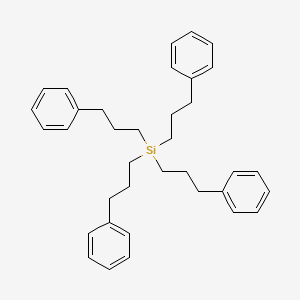

Tetrakis(3-phenylpropyl)silane (CAS: 13617-40-8) is an organosilicon compound with a central silicon atom bonded to four 3-phenylpropyl groups. Its molecular formula is C₃₆H₄₄Si, and it features a tetrahedral geometry around the silicon core.

Properties

CAS No. |

18817-48-6 |

|---|---|

Molecular Formula |

C36H44Si |

Molecular Weight |

504.8 g/mol |

IUPAC Name |

tetrakis(3-phenylpropyl)silane |

InChI |

InChI=1S/C36H44Si/c1-5-17-33(18-6-1)25-13-29-37(30-14-26-34-19-7-2-8-20-34,31-15-27-35-21-9-3-10-22-35)32-16-28-36-23-11-4-12-24-36/h1-12,17-24H,13-16,25-32H2 |

InChI Key |

PHEKIJGUCZHEME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[Si](CCCC2=CC=CC=C2)(CCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(3-phenylpropyl)silane typically involves the reaction of silicon tetrachloride (SiCl4) with 3-phenylpropylmagnesium bromide (C9H11MgBr) in an anhydrous ether solvent. The reaction proceeds as follows:

SiCl4+4C9H11MgBr→Si(C9H11)4+4MgBrCl

This reaction requires strict anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3-phenylpropyl)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The phenylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

Oxidation: Silanols (R3SiOH) or siloxanes (R3SiOSiR3).

Reduction: Various silanes (R3SiH).

Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Tetrakis(3-phenylpropyl)silane has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential in developing new pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Tetrakis(3-phenylpropyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The phenylpropyl groups provide steric hindrance and electronic effects that influence the reactivity of the silicon atom. This compound can participate in various catalytic processes and form stable complexes with other molecules, facilitating its use in diverse applications.

Comparison with Similar Compounds

Alkynylsilanes (e.g., Tetrakis(ethynyl-p-tolyl)silane)

Structural Differences :

- Tetrakis(3-phenylpropyl)silane : Four 3-phenylpropyl (-CH₂CH₂CH₂C₆H₅) groups.

- Tetrakis(ethynyl-p-tolyl)silane : Four ethynyl-p-tolyl (-C≡C-C₆H₄-CH₃) groups.

Key Findings :

- Alkynylsilanes exhibit rigid, linear structures due to ethynyl groups, enabling conjugation and π-π interactions. In contrast, 3-phenylpropyl groups provide flexibility and steric hindrance .

- NMR Analysis : Solid-state ¹³C and ²⁹Si MAS NMR studies reveal distinct chemical shifts for silicon centers in alkynylsilanes (δ ~ -20 ppm) compared to alkyl/aryl-substituted silanes (δ ~ -40 to -60 ppm), reflecting electronic differences .

Thiirane-Functional Spherosilics (e.g., Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane)

Structural Differences :

- Octasilsesquioxane Core : A cubic Si₈O₁₂ framework with eight thiirane-functionalized arms.

- Functional Groups : Thiirane (episulfide) groups enable ring-opening polymerization, unlike the inert phenylpropyl groups in this compound.

Tetrakis(dimethylamino)silanes (e.g., Tetrakis(dimethylamino)silane, CAS: 1624-01-7)

Structural Differences :

- Substituents: Four dimethylamino (-N(CH₃)₂) groups vs. phenylpropyl groups.

- Reactivity: Dimethylamino groups are highly nucleophilic, making these silanes effective catalysts in Ziegler-Natta polymerization (e.g., propylene polymerization with titanium chloride ).

Sulfur-Containing Silanes (e.g., 3,3′-Tetrathiobis(propyl-triethoxysilane))

Structural Differences :

- Sulfur Bridges : Contains disulfide (-S-S-) linkages, enhancing thermal stability.

- Ethoxy Groups : Hydrolyzable -OCH₂CH₃ groups enable surface bonding in silica-filled rubber composites.

Peroxide-Functional Silanes (e.g., Tetrakis(tert-butylperoxy)silane, CAS: 10196-46-0)

Structural Differences :

- Peroxide Groups : O-O bonds enable radical initiation in polymerization.

- Thermal Behavior : Decomposes at ~100°C to generate radicals, unlike the thermally stable this compound.

Comparative Data Table

Research Findings and Trends

- Steric Effects: Bulky phenylpropyl groups in this compound reduce reactivity but enhance solubility in aromatic solvents compared to smaller substituents like ethoxy or dimethylamino .

- Thermal Stability : Phenylpropyl silanes exhibit higher thermal stability (>200°C) than peroxide or sulfur-containing silanes, which decompose at lower temperatures .

- Industrial Relevance : While sulfur-containing silanes dominate tire manufacturing, this compound’s niche lies in specialty polymers requiring inert, hydrophobic modifiers .

Biological Activity

Tetrakis(3-phenylpropyl)silane (TPPS) is an organosilicon compound characterized by a silicon atom bonded to four 3-phenylpropyl groups. Its unique structural properties, combining a silane backbone with aromatic substituents, make it a subject of interest in various biological and chemical applications. This article delves into the biological activity of TPPS, exploring its potential therapeutic uses, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is notable for its bulky structure, which contributes to its stability and reactivity. The presence of phenyl groups enhances its hydrophobicity and potential interactions with biological membranes.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | CHSi |

| Molecular Weight | 362.66 g/mol |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Antimicrobial Properties

Research indicates that TPPS exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

TPPS has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through several mechanisms:

- Induction of Apoptosis : TPPS has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can cause arrest in the G2/M phase of the cell cycle, preventing cancer cells from dividing.

- Inhibition of Tumor Growth : Animal models have demonstrated that TPPS can reduce tumor size and metastasis.

Case Study: TPPS in Cancer Research

A study conducted on breast cancer cell lines revealed that treatment with TPPS resulted in a dose-dependent decrease in cell viability. The researchers observed a significant increase in apoptotic markers following treatment, indicating that TPPS effectively induces apoptosis in these cells .

The biological activity of TPPS can be attributed to its ability to interact with cellular components:

- Membrane Interaction : The hydrophobic nature of the phenylpropyl groups allows TPPS to integrate into lipid membranes, altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Generation : TPPS may induce oxidative stress within cells, contributing to its cytotoxic effects on tumor cells.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Membrane Interaction | Alters membrane permeability |

Experimental Studies

Recent studies have employed various experimental approaches to evaluate the biological activity of TPPS:

- In Vitro Cell Culture : Evaluating the cytotoxic effects on different cancer cell lines.

- Animal Models : Assessing tumor growth inhibition and overall survival rates.

- Mechanistic Studies : Investigating the pathways involved in apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.